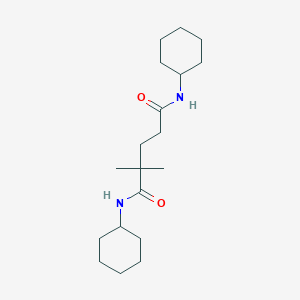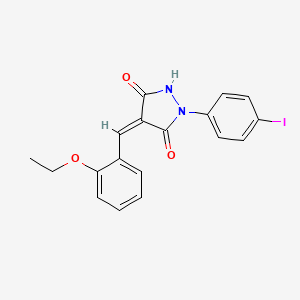
4-(3-bromobenzylidene)-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Overview
Description
4-(3-bromobenzylidene)-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as BBP and has a molecular formula of C17H11BrFNO2.
Mechanism of Action
The mechanism of action of BBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. BBP has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
BBP has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. BBP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBP is its potential use in cancer research, where it can be used to study the mechanism of tumor growth and the effects of anti-tumor drugs. BBP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of BBP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BBP. One area of research is the development of BBP-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of BBP and its effects on various cellular processes. Additionally, BBP can be used in the development of new materials with unique properties, such as optical and electronic materials.
Scientific Research Applications
BBP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that BBP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. BBP has also been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-11-3-1-2-10(8-11)9-14-15(21)19-20(16(14)22)13-6-4-12(18)5-7-13/h1-9H,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEKNBYTRIEQPO-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484627.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3484641.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3484652.png)
![2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3484656.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3484660.png)
![(3,9-dimethyl-5H-indeno[1,2-b]pyridin-5-ylidene)1-naphthylamine](/img/structure/B3484665.png)
![ethyl {4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B3484669.png)
![N-(4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3484688.png)
![2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3484689.png)